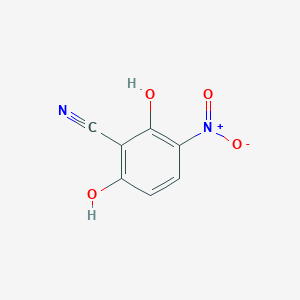

2,6-Dihydroxy-3-nitrobenzonitrile

Description

BenchChem offers high-quality 2,6-Dihydroxy-3-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dihydroxy-3-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dihydroxy-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c8-3-4-6(10)2-1-5(7(4)11)9(12)13/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRWAOVXKTVXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371174 | |

| Record name | 2,6-dihydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233585-04-1 | |

| Record name | 2,6-dihydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dihydroxy-3-nitrobenzonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-3-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a resorcinol (1,3-dihydroxybenzene) core appended with a nitrile and a nitro group, suggests a unique combination of chemical reactivity and potential biological activity. The electron-withdrawing nature of the nitrile and nitro groups, coupled with the electron-donating hydroxyl groups, creates a nuanced electronic environment that influences its chemical behavior and potential as a pharmacophore. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2,6-Dihydroxy-3-nitrobenzonitrile, a plausible synthetic route, and an exploration of its potential applications in drug development.

Physicochemical Properties

While extensive experimental data for 2,6-Dihydroxy-3-nitrobenzonitrile is not widely available in peer-reviewed literature, its fundamental properties can be predicted based on its structure and data from closely related compounds.

Table 1: Physicochemical Properties of 2,6-Dihydroxy-3-nitrobenzonitrile

| Property | Value | Source |

| CAS Number | 233585-04-1 | |

| Molecular Formula | C₇H₄N₂O₄ | (Calculated) |

| Molecular Weight | 180.12 g/mol | (Calculated) |

| Melting Point | 239 °C | [1] |

| Boiling Point | 358.2±42.0 °C | (Predicted)[1] |

| Density | 1.69±0.1 g/cm³ | (Predicted)[1] |

| pKa | 4.03±0.37 | (Predicted)[1] |

| Appearance | Likely a yellow crystalline solid | (Inferred from related nitroaromatic compounds) |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | (Inferred from structural analogues) |

The predicted pKa suggests that 2,6-Dihydroxy-3-nitrobenzonitrile is a moderately acidic compound, a characteristic attributed to the electron-withdrawing effects of the nitro and nitrile groups which stabilize the phenoxide ions.[2][3]

Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile: A Proposed Experimental Protocol

A direct, experimentally validated synthesis for 2,6-Dihydroxy-3-nitrobenzonitrile is not readily found in the literature. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles. The proposed synthesis involves two key steps: the synthesis of the precursor 2,6-dihydroxybenzonitrile from resorcinol, followed by its regioselective nitration.

Step 1: Synthesis of 2,6-Dihydroxybenzonitrile

The synthesis of the precursor, 2,6-dihydroxybenzonitrile, can be achieved from resorcinol. While a direct cyanation of resorcinol is challenging, a common route involves the synthesis of 2,6-dihydroxybenzoic acid followed by conversion to the nitrile.

Diagram 1: Proposed Synthesis of 2,6-Dihydroxybenzonitrile

Caption: A plausible synthetic workflow for 2,6-dihydroxybenzonitrile from resorcinol.

Experimental Protocol for 2,6-Dihydroxybenzoic Acid (via Enzymatic Carboxylation):

An environmentally friendly method for the synthesis of 2,6-dihydroxybenzoic acid from resorcinol has been reported using a decarboxylase-catalyzed carboxylation with CO₂.[4][5][6]

-

Reaction Setup: A solution of resorcinol (e.g., 80 mM) is prepared in an aqueous triethanolamine (TEA) buffer (e.g., 1 M).[5]

-

CO₂ Saturation: The solution is saturated with gaseous CO₂.[5]

-

Enzymatic Reaction: The enzyme 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) is added to the reaction mixture.[5]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) with continuous stirring.[4]

-

Product Isolation: The 2,6-dihydroxybenzoic acid can be isolated and purified using standard techniques such as acidification and extraction.

The conversion of the carboxylic acid to the nitrile can then proceed through the formation of the corresponding amide, followed by dehydration.

Step 2: Nitration of 2,6-Dihydroxybenzonitrile

The introduction of a nitro group onto the 2,6-dihydroxybenzonitrile ring is the final and most critical step. The hydroxyl groups are strongly activating and ortho-, para-directing. Due to the substitution pattern, the position between the two hydroxyl groups (C4) and the position ortho to one hydroxyl and para to the other (C3 and C5) are activated. However, nitration of resorcinol derivatives is known to be a vigorous reaction that can lead to multiple products or degradation if not carefully controlled.[7]

Diagram 2: Proposed Nitration of 2,6-Dihydroxybenzonitrile

Caption: The final nitration step to yield the target compound.

Proposed Experimental Protocol for Nitration:

This protocol is based on general procedures for the nitration of activated phenolic compounds and would require optimization.

-

Dissolution: Dissolve 2,6-dihydroxybenzonitrile in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C) in an ice bath.

-

Preparation of Nitrating Mixture: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, dropwise to the solution of the starting material while maintaining the low temperature and vigorous stirring. The use of milder nitrating agents, such as nitric acid in acetic anhydride, could also be explored to control the reaction's selectivity and prevent over-nitration or oxidation.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 2,6-Dihydroxy-3-nitrobenzonitrile

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons appearing as doublets in the downfield region. The exact chemical shifts would be influenced by the electronic effects of all substituents. - Broad signals for the hydroxyl protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the nitrile carbon (C≡N) around 115-120 ppm. - Signals for the aromatic carbons, with those attached to the hydroxyl groups appearing at lower field and those attached to the nitro and nitrile groups at higher field. |

| IR Spectroscopy | - A sharp absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹. - Broad absorption bands for the hydroxyl (O-H) stretches in the region of 3200-3600 cm⁻¹. - Strong asymmetric and symmetric stretching bands for the nitro (NO₂) group around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. - Aromatic C-H and C=C stretching vibrations in their characteristic regions. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 180.12 g/mol . - Fragmentation patterns corresponding to the loss of small molecules such as NO₂, HCN, and CO. |

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2,6-Dihydroxy-3-nitrobenzonitrile is governed by the interplay of its functional groups.

Diagram 3: Key Reactivity Features

Sources

- 1. 2,6-DIHYDROXY-3-NITROBENZONITRILE | 233585-04-1 [chemicalbook.com]

- 2. quora.com [quora.com]

- 3. Ortho and para nitrophenols are more acidic than phenols class 12 chemistry CBSE [vedantu.com]

- 4. psecommunity.org [psecommunity.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Mono-nitration of resorcinol - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 2,6-Dihydroxy-3-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2,6-Dihydroxy-3-nitrobenzonitrile, bearing the CAS number 233585-04-1, is a fascinating aromatic compound characterized by a unique substitution pattern that imparts a distinct electronic and reactive profile. The presence of two hydroxyl groups, a nitrile moiety, and a nitro group on a benzene ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and nitro groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl groups, creates a molecule with intriguing possibilities for nucleophilic substitution, electrophilic aromatic substitution, and metal complexation. This guide aims to provide a comprehensive technical overview of 2,6-dihydroxy-3-nitrobenzonitrile, including its physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. While this compound is not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry and data from analogous structures to provide scientifically grounded insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 2,6-Dihydroxy-3-nitrobenzonitrile are summarized in the table below.

| Property | Value | Source |

| CAS Number | 233585-04-1 | [1][2] |

| Molecular Formula | C₇H₄N₂O₄ | Inferred from structure |

| Molecular Weight | 180.12 g/mol | Calculated |

| Melting Point | 239 °C | [1] |

| Boiling Point (Predicted) | 358.2 ± 42.0 °C | [1] |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.03 ± 0.37 | [1] |

| Appearance | Likely a crystalline solid | Inferred from high melting point |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | Inferred from structure |

| Stability | Stable under standard laboratory conditions, but may be sensitive to strong oxidizing or reducing agents and high pH. | Inferred from functional groups |

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile is scarce, a plausible synthetic strategy can be devised based on established organic chemistry principles. A logical approach would involve the nitration of 2,6-dihydroxybenzonitrile.

Proposed Synthesis Workflow

The synthesis would likely proceed as a two-step process starting from resorcinol.

Caption: Proposed two-step synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile from resorcinol.

Experimental Protocol: Nitration of 2,6-Dihydroxybenzonitrile

Disclaimer: This is a theoretical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Dissolution: Dissolve 2,6-dihydroxybenzonitrile in a suitable solvent that is inert to nitrating conditions, such as glacial acetic acid or a chlorinated solvent.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Preparation of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the cooled solution with vigorous stirring. The regioselectivity of the nitration will be directed by the two hydroxyl groups to the ortho and para positions. The 3-position is activated by both hydroxyl groups.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice.

-

Isolation: The product may precipitate out of the solution. If so, it can be isolated by filtration. If not, the product can be extracted with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Chemical Reactivity

The reactivity of 2,6-Dihydroxy-3-nitrobenzonitrile is governed by the interplay of its functional groups.

Caption: Reactivity map of 2,6-Dihydroxy-3-nitrobenzonitrile highlighting its key functional groups.

-

Hydroxyl Groups: The two hydroxyl groups are acidic and can be deprotonated with a base. They can also undergo O-alkylation or O-acylation to form ethers and esters, respectively. These groups are also strong activating groups for electrophilic aromatic substitution, although the presence of the deactivating nitro and nitrile groups will modulate this reactivity.

-

Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals. This amino derivative would be a highly valuable intermediate.

-

Aromatic Ring: The aromatic ring is electron-deficient due to the presence of the nitrile and nitro groups. This makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Potential Applications in Drug Development and Scientific Research

While direct applications of 2,6-Dihydroxy-3-nitrobenzonitrile are not widely reported, its structure suggests several promising avenues for exploration in drug discovery and other scientific fields.

As a Scaffold in Medicinal Chemistry

The unique arrangement of functional groups makes this molecule an attractive starting point for the synthesis of novel bioactive compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl groups provide sites for modification to improve solubility and pharmacokinetic properties. The nitrile group can act as a bioisostere for other functional groups or be a key binding element with biological targets.

Nitro-containing compounds have a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects.[3] The nitro group can be crucial for the therapeutic action of many drugs.[4][5] For instance, nitroimidazoles are effective against anaerobic bacteria and protozoa.[3] The presence of the nitro group in 2,6-dihydroxy-3-nitrobenzonitrile suggests potential for antimicrobial activity.

As an Intermediate in Organic Synthesis

Beyond drug discovery, this compound can serve as a valuable intermediate for the synthesis of more complex molecules. For example, the corresponding 3-amino-2,6-dihydroxybenzonitrile, obtained by reduction of the nitro group, could be a precursor to various heterocyclic compounds, dyes, and polymers. Dihydroxybenzonitrile derivatives, in general, are used as building blocks in organic synthesis.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for 2,6-Dihydroxy-3-nitrobenzonitrile, a cautious approach based on the known hazards of analogous compounds is imperative.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid contact with skin and eyes.[6] Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Toxicological Profile (Inferred):

-

Acute Toxicity: Similar nitro- and cyano-substituted aromatic compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8]

-

Target Organs: Potential for respiratory tract irritation.[7]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Analytical Characterization

The definitive identification and purity assessment of 2,6-Dihydroxy-3-nitrobenzonitrile would rely on a combination of modern analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing definitive information about the substitution pattern. The hydroxyl protons may appear as broad singlets, and their chemical shift could be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the electron-withdrawing nitro and nitrile groups, as well as those attached to the electron-donating hydroxyl groups, would be characteristic.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the asymmetric and symmetric stretching of the N-O bonds of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of its synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid or TFA to improve peak shape) and an organic solvent like acetonitrile or methanol would likely provide good separation. Detection could be achieved using a UV detector, as the aromatic ring with its chromophoric substituents would absorb UV light.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reactions and for preliminary purity checks.

Conclusion

2,6-Dihydroxy-3-nitrobenzonitrile is a molecule with significant untapped potential. Its unique combination of functional groups makes it an intriguing candidate for further investigation, particularly in the realm of medicinal chemistry as a scaffold for the development of novel therapeutic agents. While the available data on this specific compound is limited, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, proposing a viable synthetic route, predicting its chemical reactivity, and suggesting potential applications. As with any lesser-studied chemical, all experimental work should be conducted with a strong emphasis on safety and guided by the principles of sound scientific practice. Further research into the synthesis, reactivity, and biological activity of 2,6-dihydroxy-3-nitrobenzonitrile is warranted and could lead to exciting discoveries in various scientific disciplines.

References

-

MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved from [Link]

- Google Patents. (n.d.). CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.

- Google Patents. (n.d.). JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid.

- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.

-

National Center for Biotechnology Information. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

-

Journal of Organic Chemistry. (1974). Synthesis of ortho-substituted benzonitriles by nitro displacement. Retrieved from [Link]

-

DSpace. (n.d.). The inhibitory action of 2,6-dichloro-3-hydroxybenzonitrile and 2,6-dichloro. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 233585-04-1 | 2,6-Dihydroxy-3-nitrobenzonitrile. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Recent advancements in HPLC-NMR and applications for natural product profiling and identification. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

-

Drug Hunter. (2024). Top 12 Most Popular Drug Hunter Case Studies of 2023. Retrieved from [Link]

-

ResearchGate. (2025). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Retrieved from [Link]

-

Nature and Science. (2019). Reliable HPLC determination of nitrate and nitrite in Egyptian dairy products. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. Retrieved from [Link]'

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021). Nitroacetonitrile and Its Synthetic Equivalents. Retrieved from [Link]

Sources

- 1. 2,6-DIHYDROXY-3-NITROBENZONITRILE | 233585-04-1 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,6-Dihydroxy-3-nitrobenzonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2,6-Dihydroxy-3-nitrobenzonitrile

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the utility of a molecule is intrinsically linked to its structure. The arrangement of atoms and functional groups dictates not only its physical properties but also its reactivity and potential for interaction with biological systems. 2,6-Dihydroxy-3-nitrobenzonitrile is a prime example of a highly functionalized aromatic scaffold, offering a rich tapestry of chemical properties that make it a valuable intermediate for drug discovery and fine chemical synthesis. This guide provides a comprehensive exploration of its molecular architecture, from its fundamental properties to the nuanced interplay of its functional groups, offering researchers and development professionals a detailed understanding of its chemical potential.

Core Molecular Profile and Physicochemical Properties

2,6-Dihydroxy-3-nitrobenzonitrile is a substituted aromatic compound featuring a benzene ring functionalized with two hydroxyl (-OH) groups, a nitro (-NO₂) group, and a nitrile (-CN) group. The specific arrangement of these substituents—hydroxyl groups at positions 2 and 6, a nitro group at position 3, and a nitrile group at position 1—creates a unique electronic and steric environment that governs its behavior.

The foundational physicochemical properties of this molecule are summarized below. It is important to note that while some properties like the melting point are experimentally determined, others are predicted based on computational models, providing a reliable estimate for experimental design.

| Property | Value | Source |

| CAS Number | 233585-04-1 | [1] |

| Molecular Formula | C₇H₄N₂O₄ | Inferred |

| Molecular Weight | 180.12 g/mol | Inferred |

| Melting Point | 239 °C | [1] |

| Boiling Point (Predicted) | 358.2 ± 42.0 °C | [1] |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.03 ± 0.37 | [1] |

Structural Elucidation via Spectroscopic Methodologies

The definitive structure of a molecule like 2,6-Dihydroxy-3-nitrobenzonitrile is established through a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring.

-

H-4: This proton is expected to appear as a doublet, coupled to H-5. Its chemical shift will be influenced by the ortho nitro group (electron-withdrawing, deshielding) and the para hydroxyl group (electron-donating, shielding).

-

H-5: This proton will also appear as a doublet, coupled to H-4. It is positioned meta to the nitro and one hydroxyl group, and ortho to the other hydroxyl group.

Intramolecular hydrogen bonding between the hydroxyl groups and the adjacent nitro group can significantly influence the chemical shifts of the hydroxyl protons, which would likely appear as broad singlets at a downfield chemical shift.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon environment. Seven distinct signals are expected:

-

C-1 (C-CN): This carbon, bearing the nitrile group, will be significantly influenced by the two adjacent hydroxyl groups.

-

C-2 & C-6 (C-OH): These carbons, bonded to the electron-donating hydroxyl groups, will be shielded and appear at a characteristic upfield shift for substituted aromatic carbons.

-

C-3 (C-NO₂): The carbon attached to the electron-withdrawing nitro group will be deshielded.

-

C-4 & C-5: These carbons will have chemical shifts determined by the cumulative effects of all substituents.

-

C≡N (Nitrile Carbon): The carbon of the nitrile group will appear in the characteristic region around 115-120 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for the definitive assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in the molecule. The IR spectrum of 2,6-Dihydroxy-3-nitrobenzonitrile would be characterized by the following key absorption bands:

-

O-H Stretching: A broad band is expected in the region of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

-

C-H Stretching (Aromatic): Signals would appear just above 3000 cm⁻¹.

-

C≡N Stretching: A sharp, medium-intensity peak is anticipated around 2220-2240 cm⁻¹, confirming the presence of the nitrile group.

-

N-O Stretching (Asymmetric & Symmetric): Two strong absorptions, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric), are signatures of the nitro group.

-

C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 180. Key fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), the hydroxyl group (-OH, 17 Da), or the hydrocyanic acid molecule (-HCN, 27 Da).

Synthesis and Chemical Reactivity

The strategic placement of multiple functional groups makes 2,6-Dihydroxy-3-nitrobenzonitrile a versatile platform for further chemical modification.

Synthetic Pathway

A plausible and efficient synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile starts from the readily available 2,6-dihydroxybenzonitrile. The key step is the regioselective nitration of the aromatic ring. The two hydroxyl groups are strongly activating and ortho-, para- directing. Since the para position is blocked, and the other two ortho positions are occupied, nitration is directed to the remaining activated positions (3 and 5). The steric hindrance and electronic environment favor nitration at the 3-position.

Caption: Synthetic workflow for 2,6-Dihydroxy-3-nitrobenzonitrile.

Reactivity Profile

The reactivity is a composite of its constituent functional groups, each offering a handle for specific chemical transformations.

-

Hydroxyl Groups: These phenolic hydroxyl groups are acidic and can be deprotonated to form phenoxides. These phenoxides are excellent nucleophiles for O-alkylation or O-acylation reactions, allowing for the introduction of diverse side chains. Their proximity may also allow for the formation of cyclic ethers or acetals under appropriate conditions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the ring towards electrophilic substitution. Its most significant synthetic utility lies in its reduction to an amino group (-NH₂). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline derivative can undergo a vast array of reactions, including diazotization, acylation, and reductive amination, to build molecular complexity. The nitro group is a key functional group in many approved medicines.[3]

-

Nitrile Group: The nitrile group is a versatile functional group in drug design.[4] It is relatively stable but can be:

-

Hydrolyzed: Under acidic or basic conditions, it can be converted to a carboxylic acid or a primary amide, introducing new functionalities.

-

Reduced: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can convert the nitrile to a primary amine.

-

Bioisostere/Pharmacophore: In a drug development context, the nitrile group is an excellent hydrogen bond acceptor and can serve as a bioisostere for other groups like halogens or carbonyls, enhancing binding affinity to target proteins.[5]

-

Caption: Key reaction pathways for the functional groups.

Significance in Research and Drug Development

Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[6][7] The unique combination of hydroxyl, nitro, and nitrile functionalities in 2,6-Dihydroxy-3-nitrobenzonitrile makes it a particularly attractive scaffold for building libraries of novel compounds for biological screening.

-

Scaffold for Medicinal Chemistry: The molecule provides a rigid aromatic core that can be elaborated in multiple directions. For instance, the nitro group can be reduced to an amine, which can then be used to attach various pharmacophoric fragments. The hydroxyl groups can be functionalized to modulate solubility and pharmacokinetic properties.

-

Role of the Nitrile Group in Drug Design: The introduction of a nitrile group is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[4] It can improve oral bioavailability and participate in crucial hydrogen bonding interactions within the active site of a target protein.[5]

-

Intermediate for Complex Syntheses: This compound serves as a starting material for synthesizing more complex heterocyclic systems. For example, the functional groups could be manipulated to facilitate intramolecular cyclization reactions, leading to benzoxazoles or other fused-ring systems of pharmacological interest.

Safety and Handling Protocols

While a specific, comprehensive safety data sheet (SDS) for 2,6-Dihydroxy-3-nitrobenzonitrile is not widely available, a risk assessment can be conducted based on the known hazards of structurally related compounds, such as 3-nitrobenzonitrile.[8][9][10] Nitroaromatic compounds and nitriles should be handled with care.

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicity: Nitriles and nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin. Acute exposure may cause irritation to the skin, eyes, and respiratory system.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[11]

Self-Validating Protocol for Safe Handling:

-

Pre-Use Assessment: Before handling, review all available safety information for nitrobenzonitriles. Ensure a chemical fume hood is operational and appropriate PPE is available.

-

Weighing and Transfer: Conduct all transfers of the solid material within a fume hood to minimize dust inhalation.

-

Reaction Setup: Ensure all reactions are performed in a fume hood. Monitor reactions for any signs of uncontrolled exotherms.

-

Post-Use Decontamination: Thoroughly clean all glassware and work surfaces after use. Dispose of waste in appropriately labeled containers according to institutional guidelines.

-

Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Conclusion

2,6-Dihydroxy-3-nitrobenzonitrile is more than just a chemical formula; it is a highly engineered molecular scaffold. Its structure, characterized by a dense arrangement of synthetically versatile functional groups, offers a wealth of opportunities for chemical innovation. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro and nitrile groups creates a nuanced reactivity profile that can be precisely controlled by the synthetic chemist. For researchers in drug discovery and materials science, a deep understanding of this molecule's structure and properties is the key to unlocking its full potential as a building block for the next generation of functional molecules.

References

-

PubChem. 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Nitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. 2-iodo-6-nitrobenzonitrile. [Link]

- Google Patents. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.

-

ResearchGate. Application of Nitrile in Drug Design. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitrobenzonitrile. [Link]

-

SciSpace. The synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. [https://typeset.io/papers/the-synthesis-and-nmr-spectral-assignments-of-3-nitro-4-((6-2l1n2v6k]([Link]

-

LookChem. The Essential Role of 3-Nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. [Link]

-

National Institutes of Health. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

- Google Patents. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

National Institutes of Health. 3-Nitrobenzonitrile. [Link]

-

ARKAT USA. The investigation of NMR spectra of dihydropyridones derived from Curcumin. [Link]

-

MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

- Google Patents. EP0080700B1 - A process for producing nitrile compounds.

-

ResearchGate. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]

Sources

- 1. 2,6-DIHYDROXY-3-NITROBENZONITRILE | 233585-04-1 [chemicalbook.com]

- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility Profile of 2,6-Dihydroxy-3-nitrobenzonitrile

Foreword: The Critical Role of Solubility in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental of these is the molecule's solubility. An otherwise potent compound can falter due to poor aqueous solubility, which directly impacts its bioavailability and therapeutic efficacy. This guide is dedicated to providing a comprehensive understanding of the solubility profile of 2,6-Dihydroxy-3-nitrobenzonitrile , a compound of interest in medicinal chemistry. In the absence of extensive experimental data in the public domain, this document synthesizes predicted physicochemical properties, a comparative analysis with structurally related isomers, and established experimental protocols to offer a robust framework for its characterization.

Physicochemical Properties of 2,6-Dihydroxy-3-nitrobenzonitrile: A Predicted Overview

2,6-Dihydroxy-3-nitrobenzonitrile is an aromatic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups, a nitro (-NO2) group, and a nitrile (-CN) group. These functional groups dictate its physicochemical properties and, consequently, its solubility in various solvent systems.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₄N₂O₄ | - |

| Molecular Weight | 180.12 g/mol | - |

| Melting Point | 239 °C | [1] |

| Boiling Point | 358.2 ± 42.0 °C | [1] |

| Density | 1.69 ± 0.1 g/cm³ | [1] |

| pKa | 4.03 ± 0.37 | [1] |

| CAS Number | 233585-04-1 | [1] |

The presence of two acidic hydroxyl groups is expected to confer a degree of aqueous solubility, particularly at pH values above the predicted pKa of 4.03.[1] At a pH greater than this value, the hydroxyl groups will deprotonate to form the more soluble phenolate anions. The nitro and nitrile groups, being polar, will also contribute to interactions with polar solvents. However, the aromatic ring itself is hydrophobic and will favor solubility in organic solvents.

The Solubility Profile in Context: A Comparative Analysis with Structural Isomers

To build a more complete picture of 2,6-Dihydroxy-3-nitrobenzonitrile's solubility, a comparative analysis with its structural isomers and related compounds is invaluable. By examining the known properties of similar molecules, we can infer the likely behavior of our target compound.

The Influence of Hydroxyl and Nitro Group Positioning

The relative positions of the hydroxyl and nitro groups on the benzonitrile ring significantly impact the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility.

| Compound | Structure | Key Physicochemical Properties |

| 2,6-Dihydroxy-3-nitrobenzonitrile | Predicted pKa: 4.03[1] | |

| 2-Hydroxy-5-nitrobenzonitrile | Molecular Weight: 164.12 g/mol .[2] | |

| 4-Hydroxy-3-nitrobenzonitrile | Molecular Weight: 164.12 g/mol , Melting Point: 146-148 °C. | |

| 3-Hydroxy-4-nitrobenzonitrile | Molecular Weight: 164.12 g/mol . | |

| 3,4-Dihydroxy-5-nitrobenzonitrile | Molecular Weight: 180.12 g/mol . |

The presence of two hydroxyl groups in the target molecule, compared to the single hydroxyl group in the isomers listed above, is expected to increase its capacity for hydrogen bonding and thus enhance its solubility in polar protic solvents like water and alcohols.

The Role of Halogenation

Replacing the hydroxyl groups with halogens provides insight into the contribution of hydrogen bonding to solubility.

| Compound | Structure | Key Physicochemical Properties |

| 2,6-Difluoro-3-nitrobenzonitrile | Molecular Weight: 184.10 g/mol .[3] | |

| 2,6-Dichloro-3-nitrobenzonitrile | Molecular Weight: 217.01 g/mol . |

The fluoro and chloro-analogs lack the hydrogen-donating hydroxyl groups, which will likely result in lower aqueous solubility compared to 2,6-Dihydroxy-3-nitrobenzonitrile. Their increased lipophilicity will favor solubility in non-polar organic solvents.

Experimental Determination of Solubility and pKa: Protocols and Workflows

While predicted data provides a valuable starting point, experimental determination of solubility and pKa is essential for accurate drug development decisions. The following are standard, validated protocols for these measurements.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It involves equilibrating an excess of the solid compound in a solvent for a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Workflow:

Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of crystalline 2,6-Dihydroxy-3-nitrobenzonitrile to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

-

Analysis: Quantify the concentration of 2,6-Dihydroxy-3-nitrobenzonitrile in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve should be prepared to ensure accurate quantification.

pKa Determination via Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.[5]

Experimental Workflow:

Workflow for Potentiometric pKa Determination.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of 2,6-Dihydroxy-3-nitrobenzonitrile in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution.

-

Titration Setup: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa is determined from the pH value at the point where half of the acid has been neutralized (the half-equivalence point). For a diprotic acid like 2,6-Dihydroxy-3-nitrobenzonitrile, two equivalence points and two pKa values may be observed.

Factors Influencing the Solubility of 2,6-Dihydroxy-3-nitrobenzonitrile

The solubility of 2,6-Dihydroxy-3-nitrobenzonitrile is not a fixed value but is influenced by several environmental factors.

The Impact of pH

As a weakly acidic compound with a predicted pKa of 4.03, the aqueous solubility of 2,6-Dihydroxy-3-nitrobenzonitrile is expected to be highly pH-dependent.

-

At pH < pKa: The compound will exist predominantly in its neutral, less soluble form.

-

At pH > pKa: The hydroxyl groups will deprotonate, forming the more soluble phenolate anions, thus increasing the overall solubility.

This relationship can be described by the Henderson-Hasselbalch equation and is a critical consideration for oral drug formulation, as the pH varies significantly throughout the gastrointestinal tract.

The Effect of Temperature

The dissolution of most solid compounds, including those with structures similar to 2,6-Dihydroxy-3-nitrobenzonitrile, is an endothermic process. Therefore, its solubility is expected to increase with increasing temperature.[6][7] This is an important factor to consider during manufacturing processes, such as crystallization and formulation, as well as for determining appropriate storage conditions.

Conclusion: A Pathway to Comprehensive Characterization

This technical guide has provided a foundational understanding of the solubility profile of 2,6-Dihydroxy-3-nitrobenzonitrile based on predicted data and a comparative analysis with its structural isomers. While these insights are valuable for early-stage drug discovery, it is imperative that they are substantiated with robust experimental data. The detailed protocols for the shake-flask method and potentiometric titration provided herein offer a clear path for researchers to obtain the precise solubility and pKa values necessary for informed decision-making in the drug development pipeline. A thorough characterization of these fundamental physicochemical properties will undoubtedly pave the way for the successful advancement of this and other promising new chemical entities.

References

-

PubChem. 2,6-Difluoro-3-nitrobenzonitrile. [Link]

-

Chemical Synthesis Database. 2-iodo-6-nitrobenzonitrile. [Link]

-

PubChem. 2-Hydroxy-5-nitrobenzonitrile. [Link]

- Al-Janabi, et al. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceuticals.

-

NIST. Phenol, 4-nitro-. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

Solubility of Things. Benzonitrile. [Link]

- Google Patents. Preparation method of 2,6-dihydroxybenzoic acid.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Singh, S., & Mittal, A. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Molecules, 26(16), 5033.

- Popović, G., et al. (2013). Study of pH-dependent drugs solubility in water. Journal of the Serbian Chemical Society.

-

Cheméo. Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). [Link]

-

Ataman Kimya. BENZONITRILE. [Link]

-

ResearchGate. Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. [Link]

-

PubMed. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

EPA. The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]

-

Preprints.org. An In-Depth Analysis of pH- Independent Controlled Drug Delivery Systems and Prospects for the Future. [Link]

-

University of Rochester. Solvent: benzonitrile. [Link]

-

DADUN. Identification of 2,3-Dihydroxybenzoic Acid as a Brucella abortus Siderophore. [Link]

-

ResearchGate. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Wikipedia. 4-Nitrophenol. [Link]

-

NIST. 2,6-Dihydroxybenzoic acid, 3TMS derivative. [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Sciencemadness Wiki. Benzonitrile. [Link]

-

PubMed. Design of pH-independent Controlled Release Matrix Tablets for Acidic Drugs. [Link]

-

PubMed Central. 3-Nitrobenzonitrile. [Link]

-

Solubility of Things. 4-Nitrophenol. [Link]

-

MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

-

ATSDR. 7. ANALYTICAL METHODS. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

ResearchGate. Polymers with pH-Dependent Solubility: Possibility of Use in the Formulation of Gastroresistant and Controlled-Release Matrix Tablets. [Link]

Sources

- 1. 2,6-DIHYDROXY-3-NITROBENZONITRILE | 233585-04-1 [chemicalbook.com]

- 2. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

The Synthetic Versatility and Predicted Biological Landscape of Dihydroxynitrobenzonitriles: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxynitrobenzonitriles represent a class of aromatic compounds with significant, yet largely unexplored, therapeutic potential. The convergence of a benzonitrile core, recognized as a critical structural motif in numerous pharmaceuticals, with the potent bio-actuating properties of nitro and dihydroxy functional groups, suggests a rich landscape for discovering novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic strategies applicable to dihydroxynitrobenzonitriles and delineates a roadmap for the systematic evaluation of their biological activities. By synthesizing established methodologies for substituted benzonitriles with the known biological effects of nitroaromatics and polyphenols, this document serves as a foundational resource to catalyze research and development in this promising area of medicinal chemistry.

Introduction: The Therapeutic Rationale for Dihydroxynitrobenzonitriles

The benzonitrile moiety is a cornerstone in modern drug design, present in a wide array of approved pharmaceuticals and clinical candidates.[1] Its metabolic stability and ability to engage in various non-covalent interactions contribute to its prevalence as a key structural unit. The introduction of hydroxyl and nitro groups onto this scaffold is predicted to unlock a diverse range of biological activities.

The presence of two hydroxyl groups, characteristic of many natural polyphenols and flavonoids, is strongly associated with potent antioxidant and anti-inflammatory properties. These groups can act as hydrogen donors to scavenge free radicals, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.

Conversely, the nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[2] Its inclusion is a well-established strategy in the design of antimicrobial and anticancer agents.[3][4][5] Many nitroaromatic compounds function as prodrugs, undergoing bioreductive activation under hypoxic conditions (prevalent in solid tumors and anaerobic bacteria) to generate cytotoxic reactive nitrogen species.[2]

The combination of these three functional groups in a single molecule—dihydroxynitrobenzonitrile—offers the tantalizing prospect of synergistic or multi-target biological effects. This guide will explore the synthetic pathways to access these compounds and the key experimental workflows to validate their predicted therapeutic activities.

Synthetic Pathways to Substituted Benzonitriles

The synthesis of dihydroxynitrobenzonitriles can be approached by adapting well-established methods for preparing substituted benzonitriles. The choice of strategy will depend on the desired substitution pattern and the available starting materials.

Cyanation of Aryl Halides

Transition metal-catalyzed cross-coupling is a robust and versatile method for introducing a cyano group onto an aromatic ring. Palladium- and copper-based catalysts are most commonly employed for this transformation. The general workflow involves the reaction of a dihydroxynitro-substituted aryl halide with a cyanide source in the presence of a catalyst and a suitable ligand.

Caption: Workflow for Palladium- or Copper-Catalyzed Cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation of a Dihydroxynitro Aryl Bromide (Hypothetical)

-

To a sealed reaction vessel, add the dihydroxynitro aryl bromide (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous, degassed dimethylformamide (DMF) via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired dihydroxynitrobenzonitrile.[6]

The Sandmeyer Reaction

The Sandmeyer reaction provides a classical and reliable route to benzonitriles from anilines via a diazonium salt intermediate. This two-step process is particularly useful when the corresponding dihydroxynitroaniline is readily accessible.

Caption: The Sandmeyer Reaction Pathway.

Experimental Protocol: Sandmeyer Reaction (General)

-

Dissolve the starting dihydroxynitroaniline in a cooled aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0 and 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash, dry, and concentrate the organic extracts.

-

Purify the resulting dihydroxynitrobenzonitrile by recrystallization or column chromatography.[6]

Evaluation of Biological Activity

A systematic investigation of the biological activities of newly synthesized dihydroxynitrobenzonitriles should focus on their predicted antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

The presence of a nitroaromatic system suggests potential antimicrobial efficacy. Standardized in vitro assays are the first line of investigation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: MIC Values

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| Dihydroxynitrobenzonitrile Isomer 1 | |||

| Dihydroxynitrobenzonitrile Isomer 2 | |||

| Ciprofloxacin (Control) | |||

| Fluconazole (Control) |

Anticancer Activity

The antiproliferative effects of dihydroxynitrobenzonitriles can be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: IC₅₀ Values

| Compound | MCF-7 (µM) | A549 (µM) | HCT116 (µM) |

| Dihydroxynitrobenzonitrile Isomer 1 | |||

| Dihydroxynitrobenzonitrile Isomer 2 | |||

| Doxorubicin (Control) |

Antioxidant Activity

The dihydroxy substitution pattern strongly implies antioxidant potential, which can be quantified using various in vitro chemical assays.[7][8]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add various concentrations of the test compound to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. DPPH is a stable free radical with a deep violet color.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to pale yellow.[8]

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.[9]

Caption: Mechanism of the DPPH Radical Scavenging Assay.

Mechanistic Insights and Future Directions

Should initial screenings reveal significant biological activity, subsequent studies should focus on elucidating the mechanism of action.

-

For Antimicrobial Hits: Investigate the potential for membrane disruption, inhibition of nucleic acid or protein synthesis, or inhibition of specific enzymes.

-

For Anticancer Hits: Explore the induction of apoptosis (e.g., via caspase activation assays), cell cycle arrest (via flow cytometry), and the generation of reactive oxygen species (ROS) within cancer cells. Given the nitro moiety, investigating the role of nitroreductase enzymes in the compound's activity under hypoxic conditions would be a key step.[2]

-

For Antioxidant Hits: Differentiate between radical scavenging and metal-chelating mechanisms. Evaluate the potential to upregulate endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase) in cell-based models.[7]

In vivo studies using animal models (e.g., zebrafish for initial toxicity screening or murine models for efficacy) would be the logical progression for lead compounds.[10]

Conclusion

Dihydroxynitrobenzonitriles stand at the intersection of several well-validated pharmacophores. While direct experimental data on this specific class of compounds is nascent, the foundational principles of medicinal chemistry and the known biological activities of their constituent functional groups provide a strong rationale for their investigation. The synthetic and screening methodologies outlined in this guide offer a robust framework for researchers to synthesize these novel molecules, evaluate their therapeutic potential, and potentially uncover new lead compounds for the treatment of infectious, oncological, and inflammatory diseases.

References

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Therapeutic potential of dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice by targeting IL-1β and IL-18. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved January 26, 2026, from [Link]

-

Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). (1982). PubMed. Retrieved January 26, 2026, from [Link]

-

In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

A review exploring biological activities of hydrazones. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

-

Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. Retrieved January 26, 2026, from [Link]

-

In vitro chemical test schemes for estimating antioxidant activity. The... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. Retrieved January 26, 2026, from [Link]

- Synthesis of benzonitriles from substituted benzoic acid. (n.d.). Google Patents.

-

Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N , N -disubstituted aminomalononitriles. (2020). Chemical Communications (RSC Publishing). Retrieved January 26, 2026, from [Link]

-

Biological activity of new bioactive steroids deriving from biotransformation of cortisone. (n.d.). Research Square. Retrieved January 26, 2026, from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. Retrieved January 26, 2026, from [Link]

-

Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. (2023). Journal of Wildlife and Biodiversity. Retrieved January 26, 2026, from [Link]

-

Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 26, 2026, from [Link]

-

New methods for the synthesis of substituted nitriles. (n.d.). Duquesne Scholarship Collection. Retrieved January 26, 2026, from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Antioxidant and antimicrobial activity of bioactive prodigiosin produces from Serratia marcescens using agricultural waste as a substrate. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

-

Investigation of in vitro and in vivo antioxidant potential of secoisolariciresinol diglucoside. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

Sources

- 1. Direct synthesis of 2-substituted benzonitriles via alkylcyanation of arynes with N,N-disubstituted aminomalononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. svedbergopen.com [svedbergopen.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods [mdpi.com]

Methodological & Application

Application Notes & Protocols: 2,6-Dihydroxy-3-nitrobenzonitrile as a Versatile Scaffold in Agrochemical Synthesis

Abstract

The benzonitrile moiety is a cornerstone in the design of modern agrochemicals, acting as a critical toxophore in numerous herbicides and pesticides.[1][2] Within this chemical class, 2,6-dihydroxy-3-nitrobenzonitrile (CAS: 233585-04-1) emerges as a highly versatile, yet underutilized, synthetic intermediate.[3] Its trifunctional nature—possessing two nucleophilic hydroxyl groups, an electrophilically activating nitro group, and a synthetically flexible nitrile—offers a rich platform for the development of novel active ingredients. This guide provides an in-depth analysis of the reactivity of this scaffold and outlines detailed protocols for its application in the synthesis of potential agrochemical candidates, including analogs of established herbicides and novel heterocyclic systems.

Introduction: The Strategic Value of a Trifunctional Intermediate

The relentless drive for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of innovative molecular scaffolds.[4] Substituted benzonitriles have proven to be a particularly fruitful area of research. For instance, 2,6-dichlorobenzonitrile (Dichlobenil) is a well-established pre-emergent herbicide that functions by inhibiting cellulose synthesis.[2][5] The strategic value of 2,6-dihydroxy-3-nitrobenzonitrile lies in its potential to serve as a precursor to a diverse array of complex molecules through sequential, regioselective modifications of its three distinct functional groups:

-

Hydroxyl Groups (Positions 2 and 6): These phenolic groups are amenable to O-alkylation and O-acylation to form ethers and esters, respectively. More importantly, they can be readily converted into effective leaving groups (e.g., halides, triflates), enabling nucleophilic aromatic substitution reactions—a key step in synthesizing analogs of commercial products like Dichlobenil.

-

Nitro Group (Position 3): The powerful electron-withdrawing nature of the nitro group activates the aromatic ring. Its most significant synthetic utility, however, comes from its facile reduction to an amine. The resulting aniline derivative is a gateway to a vast landscape of chemical moieties common in agrochemicals, including ureas, sulfonamides, and amides.

-

Nitrile Group (Position 1): The cyano group can be hydrolyzed to a primary amide or a carboxylic acid. It can also participate in cycloaddition reactions or direct the formation of adjacent heterocyclic rings, providing a route to complex fused-ring systems.

This document will explore these synthetic possibilities through detailed application notes and validated protocols, providing researchers with a practical framework for leveraging this powerful building block.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's inherent properties is fundamental to designing successful synthetic strategies.

| Property | Value |

| IUPAC Name | 2,6-dihydroxy-3-nitrobenzonitrile |

| CAS Number | 233585-04-1 |

| Molecular Formula | C₇H₄N₂O₄ |

| Molecular Weight | 180.12 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone) |

Reactivity Insights: The hydroxyl protons are acidic and will react readily with bases. The aromatic ring is electron-deficient due to the combined withdrawing effects of the nitro and cyano groups, making it susceptible to nucleophilic attack, particularly if the hydroxyls are converted to better leaving groups. The nitro group is the most readily reducible functionality under standard catalytic hydrogenation or metal/acid conditions.

Application Pathways in Agrochemical Synthesis

We present three distinct, high-potential synthetic pathways originating from 2,6-dihydroxy-3-nitrobenzonitrile.

Pathway A: Synthesis of Dichlorinated Benzonitrile Herbicides

Rationale: This pathway targets the synthesis of 2,6-dichloro-3-nitrobenzonitrile, a close analog of the herbicide Dichlobenil. The conversion of phenolic hydroxyl groups to chlorides is a robust and well-documented transformation. The resulting compound could exhibit herbicidal activity itself or serve as an intermediate for further functionalization.[6]

Workflow Diagram:

Caption: Synthetic route to a Dichlobenil analog.

Causality of Experimental Choices: Phosphorus oxychloride (POCl₃) is selected as the chlorinating agent. It reacts with the phenolic hydroxyls to form phosphate esters, which are excellent leaving groups. The subsequent intramolecular or intermolecular nucleophilic attack by chloride (from POCl₃) displaces the phosphate group to yield the desired aryl chloride. Pyridine or another tertiary amine base is used to scavenge the HCl byproduct, driving the reaction to completion.

Pathway B: Synthesis of Phenylurea Fungicide/Herbicide Scaffolds

Rationale: Phenylurea derivatives are a major class of agrochemicals, with many acting as inhibitors of photosynthesis (herbicides) or other key enzymes. This pathway leverages the reduction of the nitro group to a primary amine, which is then converted to a urea. This creates a novel, highly functionalized scaffold for library synthesis.

Workflow Diagram:

Caption: Synthesis of a phenylurea derivative.

Causality of Experimental Choices: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for selectively reducing aromatic nitro groups without affecting the nitrile or the aromatic ring itself. The resulting 3-amino-2,6-dihydroxybenzonitrile is a versatile intermediate. Its reaction with an isocyanate (R-N=C=O) is a high-yield, straightforward method for forming the urea linkage, a key pharmacophore in many bioactive compounds. The choice of 'R' on the isocyanate allows for extensive diversification to tune the biological activity.

Pathway C: Synthesis of Fused Benzoxazole Heterocycles

Rationale: The formation of a 3-amino-2,6-dihydroxybenzonitrile intermediate (as in Pathway B) creates an ortho-aminophenol system. This structural motif is a classic precursor for the synthesis of benzoxazoles, a class of heterocycles known for a wide range of biological activities, including fungicidal and insecticidal properties.

Workflow Diagram:

Caption: Formation of a benzoxazole core structure.

Causality of Experimental Choices: The reaction of the ortho-aminophenol with an aldehyde or acyl chloride forms a Schiff base or amide intermediate, respectively. This intermediate is then subjected to cyclization. Using a dehydrating agent and catalyst like polyphosphoric acid (PPA) at elevated temperatures promotes the intramolecular condensation (cyclodehydration) to form the stable, aromatic benzoxazole ring system.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by trained chemists in a suitable laboratory environment with all appropriate safety precautions.

Protocol 1: Synthesis of 2,6-Dichloro-3-nitrobenzonitrile (from Pathway A)

| Materials & Reagents | Supplier | Grade |

| 2,6-Dihydroxy-3-nitrobenzonitrile | Custom Synthesis | >98% |